molecular formula C19H16N4O4 B2547563 3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1359064-76-8

3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2547563
CAS No.: 1359064-76-8
M. Wt: 364.361
InChI Key: ZJAJJATUXSFIQW-UHFFFAOYSA-N
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Description

3-ethyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
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Scientific Research Applications

Quantum-Mechanical Modeling and Spectral Characterization

Research by Hęclik et al. (2017) explores the spectral characterization and quantum-mechanical modeling of esters with imidazoquinazoline rings. This study provides insights into the structural and electronic properties of related quinazoline derivatives, which are crucial for understanding their scientific applications (Hęclik et al., 2017).

Novel Synthesis Approaches

Szabó et al. (1997) reported the synthesis of new quinazoline derivatives, starting from quinazolinones. This work contributes to the methodology of synthesizing complex quinazoline derivatives, which can be applied to the compound (Szabó et al., 1997).

Pharmacological Properties

Rivero et al. (2004) synthesized quinazolinediones and investigated their pharmacological properties. This research provides a foundation for understanding the potential pharmacological applications of similar quinazoline derivatives (Rivero et al., 2004).

Herbicidal Applications

Wang et al. (2014) explored the herbicidal evaluation of triketone-containing quinazoline-2,4-dione derivatives. This study highlights the potential use of such compounds in agriculture, particularly as herbicides (Wang et al., 2014).

Fluorescence Properties

Rangnekar and Rajadhyaksha (1987) investigated the synthesis and fluorescence properties of compounds containing the quinazoline ring. The findings from this study could be relevant for understanding the fluorescence characteristics of similar compounds (Rangnekar & Rajadhyaksha, 1987).

Antimicrobial Evaluation

El‐Kazak and Ibrahim (2013) synthesized novel quinazoline derivatives and evaluated their antimicrobial activity. This research is significant for assessing the potential of such compounds in antimicrobial applications (El‐Kazak & Ibrahim, 2013).

Photoreduction Studies

Buscemi et al. (1999) investigated the photoinduced single electron transfer on oxadiazoles, leading to the synthesis of quinazolin-4-ones. This study provides valuable information on the photochemical properties of related compounds (Buscemi et al., 1999).

Properties

IUPAC Name

3-ethyl-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-3-23-18(24)14-9-6-12(10-15(14)20-19(23)25)17-21-16(22-27-17)11-4-7-13(26-2)8-5-11/h4-10H,3H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAJJATUXSFIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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